CopperPyrithione

描述

Contextual Significance and Evolution of Pyrithione-Based Compounds in Scientific Discourse

Pyrithione (B72027), chemically known as 1-hydroxy-2(1H)-pyridinethione, and its derivatives have a significant history in scientific research, initially gaining attention for their potent biological activities. The synthesis of pyrithione was first reported in 1950. acs.org This class of cyclic thiohydroxamic acids has since been the subject of extensive investigation, leading to the development of various metal complexes with broad-spectrum antimicrobial properties. iucr.org

The journey of pyrithione-based compounds began with early explorations into their fungicidal and bactericidal capabilities. acs.orgwikipedia.org Zinc pyrithione, a well-known derivative, was developed in the 1930s and has been widely used in applications such as anti-dandruff shampoos and exterior paints. acs.orgwikipedia.orgatamankimya.comnih.gov The scientific community's interest in these compounds stems from their ability to inhibit the growth of a wide range of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi and algae. esaar.com This has led to their use in diverse fields, from personal care products to marine antifouling coatings. wikipedia.orgmaximizemarketresearch.com

Prominence of Copper Pyrithione as an Advanced Biocide and Antifouling Agent in Contemporary Research

Copper pyrithione, an organometallic compound, has emerged as a highly effective biocide and a key component in modern antifouling technologies. wa.govhep.com.cn It is particularly valued in marine applications to prevent the accumulation of organisms like barnacles, algae, and other marine life on submerged surfaces, which can impair operational efficiency and increase fuel consumption. esaar.comresearchgate.net The use of copper pyrithione as a booster biocide in conjunction with other agents has become a common strategy, especially following the global ban on the highly toxic tributyltin (TBT). researchgate.netcopper.orgpeercommunityin.org

Research highlights copper pyrithione's stability and superior performance compared to some other biocides, offering longer-lasting antifouling protection. esaar.com It is recognized for its effectiveness against a broad spectrum of marine fouling organisms. esaar.com While highly effective, its use is also a subject of environmental study due to the potential for leaching into aquatic environments. hep.com.cnresearchgate.net

Overview of Academic Inquiry into Copper Pyrithione: Current Trajectories and Knowledge Gaps

Current academic inquiry into copper pyrithione is multifaceted, focusing on its synthesis, mechanism of action, environmental fate, and potential for new applications. The global market for copper pyrithione is expanding, driven by demand in the marine and construction industries for protective coatings. maximizemarketresearch.comhintoninfo.comresearchandmarkets.com

A significant area of research revolves around understanding the environmental impact of copper pyrithione. hep.com.cnresearchgate.net Studies are investigating its degradation pathways, including photolysis, hydrolysis, and biodegradation, with photolysis being a dominant transformation pathway. hep.com.cn The half-life of copper pyrithione in aquatic environments can vary significantly depending on conditions such as sunlight exposure. hep.com.cnresearchgate.net

Knowledge gaps remain, particularly concerning the long-term effects of copper pyrithione and its degradation products on various marine organisms. hep.com.cnpeercommunityin.org Further research is needed to fully characterize its toxicokinetics and toxicodynamics in non-target species. peercommunityin.org Additionally, there is ongoing interest in developing more environmentally benign formulations and expanding its applications into areas like healthcare and food processing. researchandmarkets.com The synthesis of novel, water-soluble copper pyrithione complexes is an active area of research aimed at improving bioavailability and exploring new therapeutic applications. rsc.org

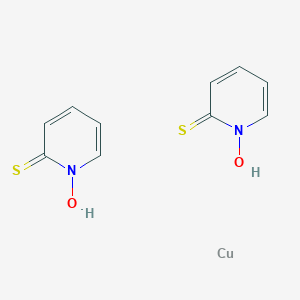

Structure

3D Structure of Parent

属性

IUPAC Name |

copper;1-hydroxypyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNCWVQDOPICKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10CuN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154592-20-8 | |

| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Advanced Material Design of Copper Pyrithione Complexes

Methodologies for Copper Pyrithione (B72027) Synthesis

Established Synthetic Pathways and Chemical Precursors

The synthesis of copper pyrithione, a compound recognized for its potent biocidal properties, is primarily achieved through an ion-exchange reaction. This process typically involves the reaction of a copper salt with a pyrithione salt in a suitable carrier medium, which can be either aqueous or organic. The choice of precursors is critical, with pyrithione salts that are soluble in the chosen carrier being preferred. Examples of such salts include alkali metal or alkaline earth metal salts like sodium, calcium, and potassium salts of pyrithione, as well as non-metal salts such as the ethanolamine (B43304) and chitosan (B1678972) salts. google.com

A common method involves dissolving 2-mercaptopyridine-N-oxide (pyrithione) in a solvent like methanol (B129727) and adjusting the pH to approximately 8 with an aqueous solution of sodium hydroxide. Subsequently, a copper salt, such as copper(II) chloride dihydrate, is added to the solution, leading to the formation of a copper pyrithione suspension. nih.gov The resulting product is then collected, typically through filtration, and washed before drying. nih.gov The disulfide of pyrithione is another commercially available precursor that can be utilized in the synthesis. google.com

The reaction between a copper salt and a pyrithione salt can sometimes lead to the formation of a gelatinous copper pyrithione product, which can be problematic. To circumvent this, surfactants can be introduced into the reaction mixture to yield a gel-free dispersion of copper pyrithione. google.com

Innovations in Catalyst Systems and Reaction Conditions for Copper Pyrithione Formation

The synthesis method involves the dropwise addition of hydrogen peroxide to a mixture of 2-chloropyridine (B119429) and the catalyst. patsnap.com Following the oxidation step, the resulting solution is filtered to separate the catalyst for reuse. patsnap.com The filtrate, a 2-chloropyridine oxynitride solution, then proceeds to the final step of copper pyrithione preparation. patsnap.com This method not only improves yield and product quality (from 95-96% to over 98%) but also simplifies the technological operation and reduces wastewater volume and chemical oxygen demand (COD). patsnap.com

Furthermore, copper pyrithione itself has been explored as a catalyst for other chemical transformations. For instance, it has been effectively used for the first time in the aerobic oxidation of secondary and primary benzyl (B1604629) alcohols to their corresponding carbonyl compounds, achieving high yields of up to 98%. researchgate.net This reaction proceeds under mild conditions using molecular oxygen or air as the oxidant. researchgate.net

In the context of photocatalysis, metal pyrithione complexes, including copper pyrithione, have demonstrated excellent stability and high conversion rates in the photochemical oxidation of styrene (B11656) to styrene oxide. nih.gov These catalysts can be recovered and have shown excellent reusability for up to three cycles. nih.gov

The reaction conditions for copper pyrithione synthesis are typically mild, with temperatures ranging from 0°C to 100°C, and preferably between 25°C and 80°C. google.comnih.gov Reaction times can vary from about one hour to six hours or more. google.com

In Situ Generation Strategies for Copper Pyrithione in Material Formulations

A significant innovation in the application of copper pyrithione, particularly in antifouling paints, is the development of in situ generation strategies. This approach circumvents the need to synthesize and then incorporate copper pyrithione as a separate component into the paint formulation. Instead, copper pyrithione is formed directly within the paint matrix through a chemical reaction between its precursors. chemicalbook.comgoogle.com

This in situ process typically involves the reaction of a non-copper pyrithione compound with cuprous oxide in the presence of a controlled amount of water. chemicalbook.comgoogle.com The non-copper pyrithione precursor can be 2-mercaptopyridine-N-oxide, 2,2'-dithiobis(pyridine-N-oxide), or the magnesium salt adduct of 2,2'-dithiobis(pyridine-N-oxide). google.com The key is that the chosen pyrithione compound has a greater water solubility than the resulting copper pyrithione. google.com

The presence of a controlled amount of water, at least 0.02% by weight of the paint or paint base, is crucial for the reaction to proceed. google.com This method offers a practical solution to the limited commercial availability of pre-synthesized copper pyrithione and is desirable for paint manufacturers. chemicalbook.com The formation of the characteristic green solids of copper pyrithione within the formulation serves as an indicator of the successful in situ generation. chemicalbook.com

This strategy has been shown to produce paints with superior resistance to marine fouling compared to those containing a simple mixture of a pyrithione compound and cuprous oxide. google.com The lower water solubility of the in situ formed copper pyrithione compared to other pyrithiones, like zinc pyrithione, is expected to provide a more extended period of antimicrobial activity. chemicalbook.com

Structural Modifications and Derivative Synthesis for Enhanced Functionality

Design and Synthesis of Water-Soluble Copper Pyrithione Analogues (e.g., Polyethylene (B3416737) Glycol-Substituted Pyrithione Copper(II) Complexes)

A significant limitation of copper pyrithione is its extremely low aqueous solubility, which can restrict its applications. researchgate.netrsc.org To address this, researchers have focused on designing and synthesizing water-soluble analogues of copper pyrithione. A promising approach involves the structural modification of the pyrithione ligand, specifically through the introduction of polyethylene glycol (PEG) chains. researchgate.netrsc.orgdur.ac.uk

The synthesis of these PEG-substituted pyrithione copper(II) complexes has been reported to significantly increase their aqueous solubility. researchgate.netrsc.org The general strategy involves creating novel copper pyrithione complexes with varying PEG chain lengths attached to the pyrithione ligand. researchgate.netdur.ac.uk It has been observed that the solubility of the resulting complexes increases with the increasing length of the PEG chain. researchgate.net

While longer PEG chains enhance solubility, they can sometimes lead to a decrease in the biological activity of the complex. rsc.org However, the addition of short PEG chains has been shown to strike a balance, improving aqueous solubility while retaining the desired activity. rsc.org One such novel complex, [Cu(PyS1)₂], where PyS1 is a modified pyrithione with a shorter PEG chain, has demonstrated particularly impressive anticancer activity, even surpassing that of the parent copper pyrithione complex. rsc.orgacs.org

These water-soluble analogues not only overcome the solubility issue but also offer the potential for optimized bioactivity, making them promising candidates for therapeutic applications. dur.ac.uk The ability to tune the physicochemical properties, such as solubility and lipophilicity, through structural modifications opens up new avenues for the development of advanced copper pyrithione-based materials. dur.ac.uk

Advanced Encapsulation Technologies for Controlled Release Systems (e.g., Silica (B1680970) Aerogel Encapsulation of Copper Pyrithione Crystals)

To enhance the efficiency and control the release of copper pyrithione, particularly in applications like antifouling coatings, advanced encapsulation technologies have been developed. A notable example is the encapsulation of copper pyrithione crystals within a silica aerogel matrix. nih.govresearcher.lifenih.govacs.org This technology aims to improve the protective efficiency of coatings, allowing for lower concentrations of the biocide to be used, thereby reducing the potential environmental impact. nih.govresearcher.lifenih.govacs.org

The encapsulation process typically involves a sol-gel method followed by supercritical CO₂ drying, which entraps the copper pyrithione crystals within the silica aerogel. nih.govacs.org This results in a composite material where elongated copper pyrithione crystals are encased by a thin, highly porous silica layer. nih.govresearcher.liferesearchgate.net The loading of copper pyrithione in these aerogels can be varied, typically ranging from 50 to 80 weight percent. nih.govresearcher.lifeacs.orgresearchgate.net

By adjusting the loading of copper pyrithione, it is possible to tune the physical properties of the aerogel-encapsulated particles, including their size, pore volume, and specific surface area. nih.govresearcher.lifeacs.orgresearchgate.net The hydrophilic nature of the silica aerogel is thought to attract seawater when used in antifouling coatings, facilitating a controlled and efficient release of the active copper pyrithione. nih.govresearcher.liferesearchgate.net This controlled release mechanism is crucial for achieving long-lasting antifouling protection. acs.org

The characterization of these encapsulated systems involves various analytical techniques, such as scanning and transmission electron microscopy, energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, and mercury intrusion porosity, to understand the particle morphology and release mechanisms. nih.govresearcher.liferesearchgate.net This detailed understanding is essential for designing loaded aerogels with specific release profiles for various applications. acs.org

Spectroscopic and Crystallographic Characterization of Novel Copper Pyrithione Complexes

Infrared (IR) spectroscopy is a fundamental tool for confirming the coordination of the pyrithione ligand to the copper ion. The IR spectra of copper pyrithione complexes typically show characteristic shifts in the vibrational frequencies of the C=S and N-O bonds of the pyrithione ligand upon complexation. For instance, in bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) (B1213478), the IR spectrum displays notable bands that confirm the structure of the product. mdpi.com In another example, the IR spectra of various metal pyrithione complexes, including copper, were used alongside crystal structures to characterize the compounds. nih.gov

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. Copper pyrithione complexes typically exhibit absorption bands in the UV-Vis region corresponding to π-π* and n-π* transitions within the pyrithione ligand, as well as d-d transitions associated with the copper(II) ion. For example, the UV-Vis spectra of several pyrithione metal complexes, including a copper complex, showed a main peak around 260 nm (π–π) and a broader peak around 310 nm (n–π). nih.gov The position and intensity of these bands can be influenced by the solvent and the specific substituents on the pyrithione ligand. rsc.org For instance, the UV absorbance spectra of a water-soluble copper pyrithione complex, [Cu(PyS1)₂], were measured at different concentrations to determine its extinction coefficient. rsc.orgresearchgate.net

Interactive Table: UV-Vis Spectroscopic Data for Selected Copper Pyrithione Complexes

| Complex | λmax (nm) | Molar Absorptivity (ε) | Solvent | Reference |

| [Cu(Pth)₂] | ~260, ~310 | Not specified | Not specified | nih.gov |

| [Cu(PyS1)₂] | 319 | Not specified | Water | rsc.orgresearchgate.net |

Note: Pth and PyS1 represent different pyrithione-based ligands.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline copper pyrithione complexes. Single-crystal X-ray diffraction studies have revealed diverse coordination geometries for the copper center, including square planar and distorted trigonal-bipyramidal arrangements. rsc.orgnih.gov

For example, the crystal structure of bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) was determined to be monoclinic with the space group C2/c. mdpi.com In a different study, a new copper(II) coordination compound, [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂], was synthesized and its dinuclear structure was characterized by single-crystal X-ray diffraction, revealing a distorted trigonal–bipyramidal geometry for each copper(II) atom. nih.gov

A study on water-soluble copper pyrithione complexes with polyethylene glycol (PEG) substituents showed that the complex [Cu(PyS1)₂] crystallizes in a P-1 space group, with both cis and trans isomers co-crystallizing in the unit cell. rsc.orgrsc.org This is in contrast to the parent [Cu(PyS)₂] complex, which is typically observed only as the trans isomer. rsc.orgrsc.org

Interactive Table: Crystallographic Data for Selected Copper Pyrithione Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) | Monoclinic | C2/c | 20.9638 | 6.8597 | 15.9721 | 90 | 106.708 | 90 | mdpi.com |

| [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂] | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

| [Cu(PyS1)₂] | Triclinic | P-1 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | rsc.orgrsc.org |

These detailed spectroscopic and crystallographic investigations are crucial for understanding the structure-property relationships in novel copper pyrithione complexes, guiding the design of new materials with tailored functionalities.

Molecular and Cellular Mechanisms of Action of Copper Pyrithione

General Antimicrobial Mechanisms of Pyrithione (B72027) Complexes

Pyrithione and its metal complexes, including copper pyrithione, exhibit several general mechanisms that contribute to their antimicrobial activity. These mechanisms often work in concert to compromise the viability of microorganisms. diva-portal.org

Pyrithione complexes are known to disrupt the integrity of cellular membranes. diva-portal.orgwikipedia.orghale-environments.co.uk This disruption can lead to the leakage of essential intracellular components and compromise the cell's ability to maintain a stable internal environment. Furthermore, these complexes can interfere with pH gradients across the cell membrane, which are crucial for various cellular functions. diva-portal.org At higher concentrations, pyrithione has been shown to depolarize the cell membrane in microorganisms. mdpi.com

A key aspect of the antimicrobial action of pyrithione complexes is their ability to interfere with the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. diva-portal.orgmdpi.com Studies have shown that both sodium pyrithione and zinc pyrithione can significantly reduce intracellular ATP levels in bacteria, which is attributed to their effects on the cell membrane. nih.gov This inhibition of ATP synthesis disrupts energy-dependent processes essential for microbial survival. researchgate.net Additionally, pyrithione complexes can inhibit membrane transport processes, further hindering the cell's ability to acquire necessary nutrients and expel waste products. wikipedia.orgijirct.org

Pyrithione is a bidentate chelating agent, meaning it can bind to metal ions at two points. bham.ac.ukconicet.gov.ar This property allows pyrithione complexes to bind with essential cellular metals and proteins, leading to a condition known as cation starvation. diva-portal.org By sequestering vital metal ions, these complexes can inactivate enzymes and disrupt metabolic pathways that are dependent on these metals. mdpi.com

Interference with Adenosine Triphosphate (ATP) Synthesis and Essential Ion Transport Pathways

Antifungal Efficacy and Mechanistic Pathways

Copper pyrithione is particularly effective as an antifungal agent, and its mechanisms against fungi are well-studied. nih.govesaar.com

Pyrithione acts as a copper ionophore, a molecule that facilitates the transport of copper ions across biological membranes. nih.govdrugbank.compeercommunityin.orgpeercommunityjournal.org This ionophoric activity leads to an increase in the intracellular concentration of copper. nih.govdrugbank.comasm.org While copper is an essential micronutrient, excessive levels are toxic to cells. rsc.org The influx of copper disrupts the normal cellular machinery and contributes significantly to the antifungal effect. nih.govdrugbank.com The copper-pyrithione complex can increase the susceptibility of even resistant fungal strains to antifungal treatments. asm.org This mechanism is not limited to the plasma membrane; pyrithione can also transport copper across intracellular membranes, allowing it to reach various organelles. peercommunityjournal.orgasm.orgresearchgate.net

A primary target of the excess intracellular copper delivered by pyrithione is a class of proteins containing iron-sulfur (Fe-S) clusters. nih.govdrugbank.comasm.org These proteins are crucial for a wide range of metabolic processes, including respiration and the synthesis of essential amino acids. asm.orgnih.gov The accumulation of copper leads to the damage and inactivation of these Fe-S cluster proteins. nih.govdrugbank.comasm.orgresearchgate.net This inactivation disrupts critical metabolic pathways, ultimately inhibiting fungal growth and leading to cell death. drugbank.comatamanchemicals.com

Research Findings on the Mechanisms of Pyrithione Complexes

| Mechanism | Organism(s) Studied | Key Findings | Reference(s) |

| Membrane Depolarization | Neurospora crassa | Pyrithione induces a significant, dose-dependent electrical depolarization of the plasma membrane. | researchgate.net |

| ATP Synthesis Inhibition | Escherichia coli, Pseudomonas aeruginosa | Sub-inhibitory concentrations of sodium pyrithione and zinc pyrithione drastically reduce intracellular ATP levels. | nih.gov |

| Copper Ionophore Activity | Saccharomyces cerevisiae, Malassezia globosa | Pyrithione acts as a copper ionophore, increasing intracellular copper levels and inhibiting fungal growth. | nih.govdrugbank.com |

| Inactivation of Fe-S Proteins | Saccharomyces cerevisiae | Increased intracellular copper from pyrithione exposure leads to the inactivation of iron-sulfur cluster-containing enzymes like aconitase and Leu1. | asm.orgnih.gov |

| Membrane Transport Inhibition | Fungi | Pyrithione is a general inhibitor of membrane transport processes in fungi. | wikipedia.org |

Impact on Fungal Metabolism and Growth Inhibition through Copper Imbalance

The antifungal action of pyrithione complexes is closely linked to the disruption of copper homeostasis within fungal cells. nih.govcabidigitallibrary.org Zinc pyrithione (ZPT), a related and widely studied compound, exerts its antifungal effect not through zinc, but by increasing the intracellular levels of copper. nih.govnih.gov The pyrithione ligand, after dissociating from its initial metal complex (e.g., zinc), can form a complex with available extracellular copper, creating copper pyrithione (CuPT). drugbank.comatamanchemicals.com

This newly formed CuPT acts as a potent ionophore, a molecule that shuttles ions across cellular membranes. nih.govasm.org Pyrithione facilitates the transport of copper into the fungal cell and across intracellular membranes, including to the mitochondria. drugbank.comlidsen.com This influx leads to a significant increase in cellular copper concentration, creating a state of copper toxicity. nih.govnih.gov The excess intracellular copper primarily targets and damages iron-sulfur [Fe-S] clusters within essential proteins. nih.govasm.org These Fe-S clusters are critical for numerous metabolic processes, and their inactivation leads to a widespread disruption of fungal metabolism, ultimately inhibiting fungal growth. nih.govdrugbank.com This mechanism has been observed in the model yeast Saccharomyces cerevisiae and the scalp fungus Malassezia globosa. nih.govnih.gov This process represents a unique mechanism where a metal-ligand complex inhibits fungal growth by increasing the cellular concentration of a different metal. nih.govasm.org

Antibacterial Efficacy and Mechanistic Pathways

Copper-Dependent Antibacterial Activity

The antibacterial efficacy of copper pyrithione is fundamentally dependent on copper. nih.gov Pyrithione functions as a copper ionophore, binding with extracellular copper and transporting it into bacterial cells, which disrupts cellular metal homeostasis and poisons the microbe. lidsen.comnih.gov This mechanism is so central that the antibacterial activity of pyrithione is diminished in copper-deficient environments. nih.gov

Studies have demonstrated that pyrithione's bactericidal activity against various strains, including drug-resistant E. coli, is significantly enhanced by the presence of low-micromolar concentrations of copper. nih.gov The compound synergizes with copper to intensify the killing of pathogens. nih.gov This process mimics a natural defense mechanism used by host immune cells, which can deploy elevated levels of copper to combat invading microbes. nih.govnih.gov The increased intracellular copper concentration resulting from pyrithione's ionophore activity leads to the mismetallation of bacterial enzymes and the promotion of reactive oxygen species, which are key pathways of its antibacterial action. nih.gov Research on E. coli mutants that are deficient in copper resistance mechanisms, such as those lacking the CopA copper-efflux pump, shows they are hypersensitive to treatment with pyrithione and copper, further confirming the copper-dependent mode of action. nih.gov

Inactivation of Bacterial Metallo-β-Lactamases

Copper pyrithione has demonstrated significant potential as an adjuvant to traditional antibiotics by inactivating bacterial metallo-β-lactamases (MBLs). rsc.orgnih.gov These enzymes, such as the New Delhi Metallo-β-lactamase 1 (NDM-1), confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often used as last-resort treatments. nih.govmdpi.combiorxiv.org

The mechanism involves copper pyrithione delivering copper(II) ions into the bacterial periplasm, where they can inhibit MBLs. rsc.org One proposed mechanism is the transmetallation of the zinc(II) cofactor in the enzyme's active site with copper(II), rendering the enzyme inactive. rsc.org By inhibiting NDM-1, copper pyrithione can restore the susceptibility of carbapenem-resistant bacteria to antibiotics like meropenem (B701) and ertapenem (B1671056). rsc.orgnih.gov Studies have shown a synergistic interaction between copper pyrithione and these carbapenems against NDM-positive E. coli isolates. nih.gov For instance, the addition of copper pyrithione at low micromolar concentrations significantly lowered the Minimum Inhibitory Concentrations (MICs) of ertapenem and meropenem for resistant strains. nih.govresearchgate.net A cephalosporin-pyrithione prodrug, PcephPT, which releases pyrithione upon hydrolysis by β-lactamases, was found to inhibit NDM-1 with an IC50 of 7.6 µM. miamioh.edu This targeted delivery system helps in selectively inhibiting the resistance mechanism in pathogenic bacteria. miamioh.edu

| Bacterial Strain | Antibiotic | Interaction with Copper Pyrithione | Fractional Inhibitory Concentration (FIC) Index | Reference |

|---|---|---|---|---|

| MS6192 | Ertapenem | Synergistic | 0.18 ± 0.07 | nih.gov |

| MS6192 | Meropenem | Synergistic | 0.13 ± 0.05 | nih.gov |

| MS8485 | Ertapenem | Synergistic | 0.28 ± 0.11 | nih.gov |

| MS8485 | Meropenem | Synergistic | 0.17 ± 0.08 | nih.gov |

Induction of Oxidative Stress and Reactive Oxygen Species Generation within Bacterial Cells

A key component of copper pyrithione's antibacterial mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govrsc.org When pyrithione shuttles excess copper into the bacterial cell, the intracellular copper ions can participate in Fenton-like and Haber-Weiss reactions. rsc.orgasm.org This process involves the reduction of Cu(II) to Cu(I), which then reacts with cellular metabolic byproducts like hydrogen peroxide to produce highly damaging hydroxyl radicals. asm.org

This surge in ROS leads to widespread cellular damage, including the oxidation of essential biomolecules such as lipids, proteins, and DNA. rsc.org The resulting oxidative damage disrupts critical cellular functions. rsc.orgmdpi.com For example, copper-induced lipid peroxidation can compromise the bacterial cell membrane's integrity, leading to leakage of cytoplasmic contents. mdpi.com This ROS-mediated damage is a significant contributor to the potent bactericidal effects of copper pyrithione. nih.gov Studies on various copper complexes have consistently shown a correlation between their antibacterial activity and their ability to generate ROS within bacterial cells. researchgate.netresearchgate.net

Antifouling Mechanisms and Biofilm Inhibition

Efficacy in Inhibiting Bacterial and Algal Biofilm Formation

Copper pyrithione is a highly effective agent for inhibiting the formation of both bacterial and algal biofilms, which is the primary reason for its extensive use in antifouling applications. frontiersin.orgmdpi.com Biofilms are communities of microorganisms encased in a self-produced matrix that adhere to surfaces, increasing resistance to antimicrobial agents and causing significant industrial and medical problems. nih.gov

Research has shown that surfaces functionalized with copper pyrithione significantly reduce the formation of biofilms by various organisms. frontiersin.org In one study, high-density polyethylene (B3416737) (HDPE) material containing copper pyrithione was highly effective at inhibiting biofilm formation by the bacterial species Vibrio harveyi and Cellulophaga lytica, as well as the diatom Nitzschia ovalis. frontiersin.org The reduction in bacterial biofilm was measured to be between 12% and 40% compared to a control surface. frontiersin.org The efficacy of copper pyrithione against algal biofilms is also well-documented, often outperforming other biocides. researchgate.net The mechanism of action involves preventing the initial attachment of microorganisms to a surface and inhibiting the growth and proliferation of those that do attach, likely through the same copper-dependent toxicity pathways that govern its general antimicrobial effects. encyclopedia.pubplos.org

| Bacterial Species | Biofilm Inhibition (%) vs. Control | Reference |

|---|---|---|

| Vibrio harveyi | 12 - 40% | frontiersin.org |

| Cellulophaga lytica | 12 - 40% | frontiersin.org |

Cellular and Physiological Responses in Fouling Organisms

Copper pyrithione (CuPT) elicits a range of cellular and physiological responses in fouling organisms, ultimately inhibiting their settlement and growth on submerged surfaces. These responses are often broad, affecting multiple biological processes. The primary mechanisms of action include the disruption of cell membranes and cellular pH gradients, as well as complex binding with metals and proteins. diva-portal.org Such disruptions can interfere with critical functions like ATP synthesis and transmembrane transport. diva-portal.org

The toxicity of CuPT varies among different marine organisms. For instance, it is highly toxic to various marine microalgae, with 72-hour median effective concentration (EC50) values for growth inhibition ranging from 1.5 µg/L for the diatom Skeletonema costatum to 12 µg/L for the microalga Tetraselmis tetrathele. researchgate.net Similarly, CuPT demonstrates significant toxicity to marine invertebrates. The 96-hour median lethal concentration (LC50) for the crustacean Heptacarpus futilirostris (toy shrimp) and the teleost Pagrus major (red sea bream) ranges from 2.5 μg/L to 120 μg/L. jst.go.jp

Long-term exposure to CuPT can lead to morphological abnormalities in marine organisms. In the teleost Fundulus heteroclitus (mummichog), chronic exposure has been observed to induce vertebral deformities and tumor formation in the lateral muscle. jst.go.jp Furthermore, CuPT can prevent the settlement and metamorphosis of the larvae of fouling organisms. unipd.it In the compound ascidian, CuPT exposure has been shown to cause severe larval malformations, including the formation of a bubble encasing the cephalenteron and inhibition of tail resorption. unipd.it

The following table summarizes the toxic effects of Copper Pyrithione on various marine fouling organisms based on several research findings.

| Organism | Species | Effect | Concentration | Duration | Reference |

| Marine Diatom | Skeletonema costatum | Growth Inhibition (EC50) | 1.5 µg/L | 72 hours | researchgate.net |

| Marine Diatom | Chaetoceros calcitrans | Growth Inhibition (EC50) | 3.2 µg/L | 72 hours | researchgate.net |

| Marine Microalga | Dunaliella tertiolecta | Growth Inhibition (EC50) | 7.3 µg/L | 72 hours | researchgate.net |

| Marine Microalga | Tetraselmis tetrathele | Growth Inhibition (EC50) | 12 µg/L | 72 hours | researchgate.net |

| Crustacean | Heptacarpus futilirostris (Toy Shrimp) | Mortality (LC50) | 2.5 - 120 µg/L | 96 hours | jst.go.jp |

| Teleost | Pagrus major (Red Sea Bream) | Mortality (LC50) | 2.5 - 120 µg/L | 96 hours | jst.go.jp |

| Teleost | Fundulus heteroclitus (Mummichog) | No Observed Effect Concentration (NOEC) | 0.06 µg/L | - | jst.go.jp |

| Teleost | Fundulus heteroclitus (Mummichog) | Lowest Observed Effect Concentration (LOEC) | 0.22 µg/L | - | jst.go.jp |

| Barnacle | Balanus amphitrite (Nauplius larvae) | Mortality (LC50) | 4.0 - 6.1 µg/L | - | nih.gov |

| Marine Polychaete | Perinereis nuntia | Mortality (LC50) | 0.06 mg/L | 14 days | nih.gov |

| Marine Polychaete | Perinereis nuntia | Growth Rate (NOEC) | 0.1 mg/kg dry wt. | - | nih.gov |

| Marine Polychaete | Perinereis nuntia | Growth Rate (LOEC) | 0.3 mg/kg dry wt. | - | nih.gov |

Environmental Chemistry, Fate, and Ecotoxicological Mechanisms of Copper Pyrithione

Environmental Release and Distribution Pathways

Leaching Dynamics from Antifouling Coatings in Aquatic Environments

Copper pyrithione (B72027) is released into the aquatic environment through the leaching of antifouling paints applied to ship hulls. researchgate.netx-mol.net The rate of this leaching is a critical factor in determining the environmental concentration of the compound. The paint matrix plays a significant role in controlling the release of the biocide. mst.dk In self-polishing copolymer paints, the release rate is managed through a combination of binder hydrolysis, particle dissolution, and surface polishing in seawater. nih.gov The degree of polymerization and the hydrophilicity of the copolymer are key factors influencing the leaching rates of copper and other co-biocides. nih.gov

For the antifouling action to be effective, the biocide must be available for dissolution in seawater and subsequent diffusion to the surface. nih.gov The leaching process involves both dissolution of the biocide from the paint matrix into water-filled pores and diffusion of the biocide out of these pores to the paint surface. mst.dk Depending on which of these processes is the rate-limiting step, the cumulative release of the biocide can be either linear with time (dissolution-limited) or linear with the square root of time (diffusion-limited). mst.dk

Adsorption to Suspended Particles and Sediment Partitioning in Aquatic Systems

Once released into the water, copper pyrithione, being neutral and hydrophobic with low water solubility, exhibits a high affinity for organic matter. diva-portal.org This characteristic leads to its adsorption onto suspended particulate matter. peercommunityin.orgenea.it This process of binding to particles can influence its transport, bioavailability, and eventual deposition in sediments. enea.it

The partitioning of copper pyrithione between the water column and sediment is a key aspect of its environmental fate. squarespace.com Studies have shown that pyrithione is rapidly depleted from the water phase due to a combination of degradation and absorption to sediment. squarespace.com In some studies, bound residues in the sediment constituted a significant portion of the initial dose. europa.eu The adsorption and desorption behavior is also influenced by the pH of the soil or sediment. europa.eu Because of its low water solubility, copper pyrithione is expected to adsorb to suspended matter and food pellets, which represents a potential route of exposure for aquatic organisms. peercommunityin.org

Degradation and Transformation Pathways in Aquatic Ecosystems

Photolytic Degradation Kinetics and Determined Half-Lives

Photodegradation, or the breakdown of the compound by light, is a major degradation pathway for copper pyrithione in aquatic environments. diva-portal.orgpeercommunityjournal.org The pyrithione molecule is sensitive to light at wavelengths between 320 and 355 nm. diva-portal.org

Several studies have determined the half-life of copper pyrithione under various light conditions, as summarized in the table below.

| Condition | Half-Life | Reference |

| Sunlight (sterile and natural seawater) | 7.1 ± 0.2 minutes | wa.govnih.gov |

| Filtered xenon arc lamp | 29.1 minutes | u-tokyo.ac.jp |

| Irradiated fresh and salt water | 11-36 minutes | regulations.gov |

It is important to note that photolysis rates are heavily influenced by the intensity and spectral distribution of the light source, which can lead to variations in reported half-lives. researchgate.net

Abiotic Hydrolysis and Chemical Oxidation Processes

In the absence of light, copper pyrithione can undergo abiotic degradation through hydrolysis and chemical oxidation. diva-portal.org Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. The rate of hydrolysis for copper pyrithione is dependent on pH. regulations.gov

The table below presents the hydrolytic half-lives of copper pyrithione at different pH levels and in seawater.

| Condition | Half-Life | Reference |

| pH 5 buffer | 235 days | regulations.gov |

| pH 7 buffer | 107 days | regulations.gov |

| pH 9 buffer | 9 days | regulations.gov |

| Seawater | 16 days | regulations.gov |

| Artificial seawater (pH 8) | 12.9 days | u-tokyo.ac.jp |

In sterile seawater kept in the dark, the reduction in toxicity of copper pyrithione corresponds to the slower degradation rates observed in abiotic hydrolysis studies. nih.gov

Comparative Aerobic and Anaerobic Biodegradation Studies

Biodegradation, the breakdown of organic matter by microorganisms, also contributes to the transformation of copper pyrithione in aquatic systems. Studies have shown that both zinc pyrithione and copper pyrithione degrade at the same rate and produce the same metabolites. squarespace.commst.dk

Degradation is significantly faster under anaerobic (oxygen-deficient) conditions compared to aerobic (oxygen-rich) conditions. squarespace.com The combined half-life (DT50) for pyrithione in water and sediment under aerobic conditions was found to be 21 hours, while under anaerobic conditions, it was a much shorter 0.5 hours. squarespace.com

The end products of degradation also differ between aerobic and anaerobic pathways. The main aerobic metabolites are pyridine (B92270) 2-sulfonic acid and pyridine-N-oxide 2-sulfonic acid, along with residues bound to the sediment. squarespace.com In contrast, anaerobic degradation primarily results in sediment-bound residues. squarespace.com These degradation products, such as pyridine-2-sulfonic acid (PSA), are significantly less toxic than the parent compound. peercommunityjournal.orgnih.gov

The table below summarizes the half-lives of pyrithione under different biodegradation conditions.

| Condition | Half-Life (DT50) | Reference |

| Aerobic (water and sediment) | 21 hours | squarespace.com |

| Anaerobic (water and sediment) | 0.5 hours | squarespace.com |

| Seawater die-away study | ~4 days | u-tokyo.ac.jp |

| Freshwater die-away study | 7 hours | u-tokyo.ac.jp |

It's worth noting that in some ready biodegradability tests, copper pyrithione was not considered readily biodegradable because the low soluble concentrations were insufficient to generate the required amount of inorganic carbon within the test's time limits. europa.eu

Identification and Environmental Fate of Primary Degradation Products (e.g., 2-Pyridine Sulfonic Acid)

Copper pyrithione (CuPT) is known to degrade in the aquatic environment through processes like photolysis and biodegradation. mst.dknih.gov The pyrithione moiety is considered readily biodegradable. mst.dk Under the influence of sunlight, CuPT degrades rapidly, with estimated half-lives as short as 7.1 minutes in water. nih.gov However, in conditions of low light, such as at depths below one meter or in turbid waters, the compound is more stable and persistent. nih.govdiva-portal.org

The degradation of the pyrithione molecule leads to the formation of several intermediate products. A primary degradation pathway involves the formation of 2-mercaptopyridine (B119420) N-oxide (the pyrithione ligand, also known as omadine), which can be further transformed. mst.dkpeercommunityin.org Ultimately, this process leads to more stable, heterocyclic metabolites. mst.dk

The principal and most significant end-product of this degradation cascade is 2-pyridine sulfonic acid (PSA) . mst.dk Research has consistently shown that PSA is considerably less toxic to aquatic organisms than the parent copper pyrithione compound. mst.dk For instance, studies on aquatic organisms demonstrated that the L(E)C50 values for PSA were in the range of >20 mg/L, while for copper pyrithione, they were significantly lower, in the order of 3-300 µg/L. mst.dk Similarly, aquatic toxicity studies with PSA showed no observable effect at concentrations at least three orders of magnitude higher than those for CuPT. Further long-term studies on fish eggs and larvae indicated no adverse effects from pyridine sulfonic acid at a concentration of 0.01 mg/L. mst.dk This marked reduction in toxicity signifies that the degradation of copper pyrithione in the environment leads to a significant detoxification process.

| Compound | Organism Type | Toxicity Endpoint (L(E)C50) | Reference |

|---|---|---|---|

| Copper Pyrithione (CuPT) | Aquatic Organisms | 3 - 300 µg/L | mst.dk |

| 2-Pyridine Sulfonic Acid (PSA) | Aquatic Organisms | > 20 mg/L (>20,000 µg/L) | mst.dk |

| 2,2'-dipyridyldisulfide ((PS)2) | Marine Polychaete (Perinereis nuntia) | 7.9 mg/L (14-d LC50) | researchgate.net |

| Copper Pyrithione (CuPT) | Marine Polychaete (Perinereis nuntia) | 0.06 mg/L (14-d LC50) | researchgate.net |

Comparative Ecotoxicological Mechanisms of Copper Pyrithione

The ecotoxicological profile of copper pyrithione is distinct from that of both its constituent parts (ionic copper) and its close analogue, zinc pyrithione. Its unique properties are largely attributable to the pyrithione ligand, which modifies the bioavailability and transport of the copper ion.

Studies directly comparing copper pyrithione (CuPT) with inorganic ionic copper (e.g., from copper sulfate, CuSO₄) reveal that CuPT has significantly higher bioavailability and toxicity at equivalent copper concentrations. diva-portal.orgapvma.gov.aubiorxiv.org The primary mechanism behind this enhanced toxicity is the function of the pyrithione ligand as a copper ionophore. mst.dkwa.govresearchgate.net This lipophilic ligand facilitates the transport of copper ions across biological membranes, such as the gills of fish, leading to greater and more rapid intracellular accumulation compared to ionic copper. mst.dknih.govjubilantingrevia.com

In studies on rainbow trout (Oncorhynchus mykiss), exposure to CuPT resulted in a greater accumulation of copper in the gills compared to fish exposed to CuSO₄ at the same copper concentration. diva-portal.orgjubilantingrevia.com This increased bioavailability translates directly to higher toxicity. For example, an 8-day exposure to 10 µg/L of copper in the form of CuPT caused 99% mortality in rainbow trout larvae, whereas the same concentration from CuSO₄ resulted in only 4% mortality. apvma.gov.aunih.gov Similarly, in juvenile rainbow trout, exposure to 10 µg/L CuPT induced 35-38% mortality over 16 days, with no mortality observed in the group exposed to 10 µg/L ionic copper. diva-portal.orgtandfonline.compeercommunityjournal.org

Mechanistically, the increased intracellular copper delivered by CuPT can disrupt cellular processes by generating reactive oxygen species and damaging iron-sulfur cluster-containing proteins essential for metabolism. wa.govnih.gov This leads to observable toxic effects, including developmental abnormalities and mortality, at concentrations where ionic copper shows little to no effect. apvma.gov.aunih.gov

| Compound | Concentration (as Cu) | Life Stage | Duration | Observed Mortality | Reference |

|---|---|---|---|---|---|

| Copper Pyrithione (CuPT) | 10 µg/L | Larvae | 8 days | 99% | apvma.gov.aunih.gov |

| Copper Sulfate (CuSO₄) | 10 µg/L | Larvae | 8 days | 4% | apvma.gov.aunih.gov |

| Copper Pyrithione (CuPT) | 10 µg/L | Juvenile | 16 days | 38% | diva-portal.orgtandfonline.compeercommunityjournal.org |

| Copper Sulfate (CuSO₄) | 10 µg/L | Juvenile | 16 days | 0% | diva-portal.orgtandfonline.compeercommunityjournal.org |

| Copper Pyrithione (CuPT) | 100 µg/L | Juvenile | 15 hours | 85% | biorxiv.orgtandfonline.compeercommunityjournal.org |

While both copper pyrithione (CuPT) and zinc pyrithione (ZnPT) are used as antifouling biocides, research indicates that CuPT is the more toxic and stable of the two in marine environments. nih.govdiva-portal.orgnih.gov A critical environmental process is the transchelation of ZnPT into CuPT in the presence of copper ions, which are often co-released from antifouling paints containing cuprous oxide. nih.govnih.gov This transformation is significant because CuPT is a more stable complex and exhibits greater toxicity to many aquatic organisms. nih.govdiva-portal.org

Comparative toxicity studies have consistently demonstrated the higher toxicity of CuPT. For the marine amphipod Elasmopus rapax, the 96-hour median lethal concentration (LC50) for CuPT was 11.5 µg/L, whereas for ZnPT it was 21.5 µg/L. researchgate.net Similarly, studies on embryonic flounder showed that CuPT had stronger effects on mortality and malformations than ZnPT. peercommunityin.org

| Compound | Organism | Toxicity Endpoint (96-h LC50) | Reference |

|---|---|---|---|

| Copper Pyrithione (CuPT) | Marine Amphipod (Elasmopus rapax) | 11.5 µg/L | researchgate.net |

| Zinc Pyrithione (ZnPT) | Marine Amphipod (Elasmopus rapax) | 21.5 µg/L | researchgate.net |

| Copper Pyrithione (CuPT) | Rainbow Trout (Oncorhynchus tshawytscha) | Highest toxicity among several biocides | pesting.org.rs |

| Zinc Pyrithione (ZnPT) | Rainbow Trout (Oncorhynchus tshawytscha) | Less toxic than CuPT | peercommunityin.orgpesting.org.rs |

Beyond acute and chronic toxicity to individuals, copper pyrithione has been shown to cause adverse effects that can impact subsequent generations of aquatic organisms. These intergenerational impacts are a significant concern for the long-term health of non-target populations.

A multigenerational study on the marine mysid, Americamysis bahia, exposed to sublethal concentrations of CuPT and ZnPT for four weeks across three generations, provided direct evidence of intergenerational toxicity. researchgate.net The study found that for both compounds, the number of newborn juveniles was significantly decreased by the third generation. researchgate.net This demonstrates that continuous exposure to environmentally relevant concentrations can have detrimental effects on the reproductive output and sustainability of the population over time. researchgate.net

Other studies have documented effects on reproduction and development that underpin these population-level impacts. In the sea urchin Paracentrotus lividus, while CuPT did not inhibit fertilization rates, it caused a concentration-dependent increase in embryonic malformations when eggs were fertilized with sperm that had been exposed to the biocide. researchgate.net This indicates that paternal exposure can lead to developmental defects in the offspring. Furthermore, exposure of developing zebrafish embryos to CuPT resulted in severe morphological abnormalities, including twisted notochords and disorganized muscle fibers, which would significantly decrease survival in polluted ecosystems. nih.gov Such developmental toxicity and reproductive harm can lead to reduced fitness and population decline over successive generations. researchgate.netpeercommunityin.org

Advanced Analytical Methodologies for Copper Pyrithione Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, is the cornerstone for the analysis of copper pyrithione (B72027). These methods allow for the separation of the analyte from complex sample components before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of copper pyrithione. thermofisher.com When coupled with Ultraviolet/Visible (UV/VIS) detection, it provides a robust method for quantification. diva-portal.orgbrazilianjournals.com.br For enhanced specificity and sensitivity, especially in complex matrices, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). europa.euakjournals.com

HPLC-MS/MS, particularly using multiple reaction monitoring (MRM), is a highly sensitive and specific method for pyrithione analysis. scievent.com This technique has been successfully used to determine trace levels of pyrithione in fish muscle tissue after extraction and derivatization. scievent.com In such studies, the method was optimized to quantify pyrithione (as copper pyrithione) in the nanogram per gram (ng/g) range. scievent.com The linearity of the analyte response is a key performance characteristic, with studies showing high correlation coefficients (R²) over relevant concentration ranges. scievent.com

The choice of ionization source for mass spectrometry is critical. Atmospheric pressure chemical ionization (APCI) has been shown to be effective for the direct analysis of pyrithione complexes. pillbuys.com Electrospray ionization (ESI) is also widely used, particularly in tandem MS applications. conicet.gov.arresearchgate.net

Table 1: HPLC-MS/MS Method Parameters for Pyrithione Analysis in Fish Muscle

| Parameter | Value |

| Analytical Technique | HPLC-MS/MS with MRM |

| Analyte | Pyrithione (from Copper Pyrithione) |

| Sample Matrix | Fish Muscle |

| Extraction | Solvent extraction with internal standard |

| Derivatization | Required for the pyrithione moiety |

| Quantitation Range | 0.5 ng/g to 30 ng/g |

| Linearity (R²) | 0.99817 (over 0.1 to 10 ng/mL in solvent) |

| Limit of Quantitation (LOQ) | 0.5 ng/g |

| Recovery (at 2.19 ng/g) | 87% (sd = 15) |

| Recovery (at 2.57 ng/g) | 104% (sd = 11) |

This table summarizes the key parameters and performance of an HPLC-MS/MS method for analyzing pyrithione in a biological matrix. Data sourced from a study on fish exposed to nets with copper pyrithione antifouling paint. scievent.com

Gas chromatography (GC) is generally not suitable for the direct analysis of metal pyrithione salts like copper pyrithione due to their low volatility and thermal instability. nih.gov However, pyrolysis-GC-MS can be employed to identify the thermal decomposition products of pyrithiones. nih.govscience.gov This technique involves heating the sample to a high temperature in the absence of oxygen and then introducing the resulting volatile fragments into the GC-MS system. nih.gov While not a method for direct quantification of the intact compound, it can provide qualitative information about the presence of pyrithione in a sample by identifying its characteristic breakdown products. nih.gov For instance, this method has been used to identify zinc pyrithione in waterborne paints by detecting its thermal decomposition products. nih.gov

A significant challenge in the chromatographic analysis of metal pyrithiones, such as zinc pyrithione and to a lesser extent copper pyrithione, is the occurrence of metal exchange reactions within the analytical column. google.com Standard stainless steel columns can contain metal ions that interact with the pyrithione complex, leading to the exchange of the central metal ion and preventing the direct and accurate quantification of the original compound. google.com For example, when analyzing zinc pyrithione, it can be converted to copper pyrithione within the column, making direct measurement impossible. researchgate.net

To overcome this issue, the use of columns with inert surfaces is crucial. Polyether ether ketone (PEEK) is a biocompatible polymer that is resistant to such interactions. ymcamerica.comcytivalifesciences.com Size-Exclusion Chromatography (SEC) columns with PEEK-lined hardware and PEEK frits eliminate contact between the analyte and metal surfaces, thereby preventing metal exchange reactions. google.comymcamerica.com This allows for the stable analysis and direct, accurate quantification of pyrithione metal salts. google.com The use of a PEEK sample loop, injector needle, and tubing can further optimize the HPLC system for analyzing these metal-coordination compounds. ymcamerica.com

Table 2: Comparison of Column Materials for Pyrithione Analysis

| Column Material | Advantages | Disadvantages | Suitability for Pyrithione Analysis |

| Stainless Steel | High-pressure tolerance, wide availability. | Can cause metal exchange reactions with pyrithione complexes, leading to inaccurate quantification. google.com | Not recommended for direct analysis of metal pyrithiones. |

| PEEK | Inert, prevents metal exchange reactions, suitable for metal-coordination compounds. google.comymcamerica.com | Lower pressure tolerance than stainless steel. | Highly Recommended for direct and accurate quantification of pyrithione metal salts. |

This table compares the properties of standard stainless steel and PEEK columns for the analysis of pyrithione compounds, highlighting the advantages of PEEK for preventing analytical artifacts.

Applications of Gas Chromatography (GC) in Pyrithione Analysis

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of copper pyrithione, especially when dealing with the low concentrations typically found in environmental and biological samples. The goal is to isolate and concentrate the analyte of interest while removing interfering substances from the matrix.

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and clean-up of pyrithione from aqueous samples like seawater and environmental water. diva-portal.orgresearchgate.netredalyc.org SPE offers the advantage of extracting a broad range of analytes and can be automated for high-throughput analysis. redalyc.orgdcu.ie

The process involves passing the sample through a cartridge containing a solid sorbent material that retains the analyte. pillbuys.com The analyte is then eluted with a small volume of a suitable solvent, effectively concentrating it. diva-portal.org Various sorbent materials have been used, including phenyl-bonded silica (B1680970) and polymeric phases like poly(styrene-divinylbenzene). pillbuys.comresearchgate.net The choice of sorbent depends on the specific properties of the analyte and the sample matrix. For instance, phenyl-bonded silica has demonstrated high adsorption efficiency for zinc pyrithione. redalyc.org SPE methods have been developed that can achieve detection limits in the nanogram per liter (ng/L) range for pyrithiones in water. diva-portal.orgresearchgate.net

Table 3: SPE Method for Pyrithione Analysis in Water

| Parameter | Description |

| Technique | Solid-Phase Extraction (SPE) |

| Application | Pre-concentration of pyrithione from water samples |

| Sorbent Example | Phenyl-bonded silica-based sorbent redalyc.org |

| Elution Solvent Example | Acetonitrile-methanol-water mixture diva-portal.org |

| Benefit | Removes matrix interferents, concentrates analyte for improved detection limits. redalyc.org |

| Achievable Detection Limit | ~2 nM in seawater diva-portal.org |

This table outlines the key aspects of using Solid-Phase Extraction for the analysis of pyrithione in aqueous environmental samples.

Derivatization is a chemical modification process used to improve the analytical properties of a compound. In the context of pyrithione analysis, derivatization can be employed to enhance detection sensitivity and stabilize the molecule for analysis, particularly for GC or HPLC-MS/MS. scievent.comdaneshyari.com

For example, in the analysis of copper pyrithione from fish tissue or scalp samples, the pyrithione moiety is often derivatized prior to UHPLC-MS/MS analysis. scievent.comdaneshyari.com This approach has been shown to be necessary for achieving the low detection limits required for measuring deposition from consumer products. daneshyari.comuva.nl One such derivatization agent mentioned in research is 3,5-bis(trifluoromethyl)benzyl bromide (DPS). daneshyari.com The derivatized analyte can then be more readily identified and quantified, often using an internal standard to ensure accuracy. scievent.com This technique is particularly valuable when the intact pyrithione complex is difficult to analyze directly or when higher sensitivity is required. akjournals.comdaneshyari.com

Solid-Phase Extraction (SPE) for Pre-Concentration of Analytes

Spectroscopic and Hyphenated Techniques for Speciation and Molecular Characterization

The accurate identification and quantification of Copper Pyrithione and its related species in various matrices present a significant analytical challenge. These compounds are known to undergo transformations such as UV degradation, transmetalation, and ligand substitution. nih.gov Chromatographic techniques, while powerful, can sometimes be complicated by interactions between the analytes and the stationary phase, potentially leading to species transformation during analysis. nih.govresearchgate.net Consequently, advanced analytical methodologies that offer high separation efficiency and detailed molecular information are crucial for understanding the environmental fate and behavior of these compounds.

Capillary Electrophoresis Coupled with Mass Spectrometry (CE-ESI-MS/ICP-MS) for Pyrithione Species Elucidation

Capillary electrophoresis (CE) coupled with mass spectrometry (MS) has emerged as a powerful technique for the speciation analysis of pyrithione-based compounds. nih.govwikipedia.org This hyphenated approach combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS, providing both elemental and molecular information. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on their charge, size, and the viscosity of the electrolyte solution. wikipedia.org This separation mechanism is fundamentally different from chromatography, offering an alternative when chromatographic methods face challenges. researchgate.net

The coupling of CE to MS can be achieved through various interfaces, with electrospray ionization (ESI) being a common choice. wikipedia.org ESI allows for the gentle transfer of ions from the liquid phase of the CE effluent into the gas phase for mass analysis. wikipedia.org This "soft" ionization technique is particularly advantageous for preserving the integrity of metal-ligand complexes like Copper Pyrithione during analysis.

A significant advancement in the study of pyrithione species involves the use of complementary CE-MS methods, specifically coupling CE with both inductively coupled plasma-mass spectrometry (ICP-MS) and electrospray ionization-mass spectrometry (ESI-MS). nih.gov This dual-detection approach provides comprehensive characterization:

CE-ICP-MS offers element-specific detection, allowing for the precise quantification of copper and other metals associated with pyrithione. nih.govdntb.gov.ua This is crucial for tracking the metallic component of the biocide.

CE-ESI-MS provides molecular information, enabling the identification of the parent compound as well as its various degradation and transformation products based on their mass-to-charge ratios. nih.govacs.org

Research has demonstrated the utility of this complementary approach in studying the leaching of pyrithione species from antifouling paints. nih.gov In one study, leaching experiments were conducted with commercial paints containing zinc pyrithione in both ultrapure and river water. The analysis by CE-ESI-MS and CE-ICP-MS successfully identified and quantified the primary species released into the water. nih.gov

Detailed Research Findings:

A study focused on the development of complementary CE-MS methods for analyzing pyrithione-based antifouling agents yielded significant findings. The research team conducted leaching experiments on commercial antifouling paints and analyzed the resulting media using CE-ESI-MS and CE-ICP-MS. nih.gov

The key findings from this research are summarized below:

| Parameter | Finding |

| Identified Species | The primary species found in the leaching media were pyrithione (HPT) and its oxidation product, dipyrithione (B146728) ((PT)₂). nih.gov |

| Concentration Ranges | The concentrations of the identified species varied depending on the specific paint and the leaching medium (ultrapure vs. river water). Pyrithione (HPT) was found in concentrations ranging from 0.086 to 2.4 µM, while dipyrithione ((PT)₂) was detected at concentrations between 0.062 and 0.59 µM. nih.gov |

| Limits of Detection (LOD) | The developed CE-MS method demonstrated high sensitivity, with limits of detection of 20 nM for pyrithione (HPT) and 10 nM for dipyrithione ((PT)₂). nih.gov |

| Method Suitability | The results confirmed that the complementary CE-MS approach is a suitable and powerful tool for mechanistic studies on the species transformation and degradation of metal pyrithione complexes in realistic surface water matrices. nih.gov |

This hyphenated technique provides a robust platform for elucidating the complex chemistry of Copper Pyrithione and other metal pyrithione compounds in environmental and biological systems. The ability to separate and identify different species with high resolution and sensitivity is indispensable for accurate environmental risk assessment and for developing a deeper understanding of the molecular behavior of these compounds. nih.gov

Emerging Research Applications and Synergistic Interactions of Copper Pyrithione

Catalytic Applications in Organic Synthesis

The unique structure of copper pyrithione (B72027) (CuPT) makes it an effective catalyst in various organic reactions. Its ability to facilitate complex chemical transformations under mild conditions is a significant area of interest for synthetic chemists.

Copper Pyrithione-Catalyzed Oxidation Reactions of Alcohols and Styrene (B11656) Derivatives

Copper pyrithione has been identified as a highly active catalyst for the aerobic oxidation of alcohols. Research demonstrates its efficacy in converting secondary and primary benzylic alcohols into their corresponding ketones and aldehydes. researchgate.netdntb.gov.ua In the oxidation of secondary benzyl (B1604629) alcohols, CuPT can act as a catalyst on its own, using air or molecular oxygen as the oxidant under mild conditions. researchgate.netdntb.gov.ua For the oxidation of primary benzyl alcohols, the presence of a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is often required to achieve high selectivity for the aldehyde product. researchgate.netresearchgate.net This catalytic system is notable for proceeding efficiently without the need for a base. researchgate.net

In the realm of styrene derivatives, pyrithione metal complexes, including copper(II)-pyrithione, have been utilized as photocatalysts for the selective oxidation of styrene. researchgate.net Using hydrogen peroxide as the oxidizing agent and acetonitrile (B52724) as the solvent, these catalysts can produce valuable compounds like styrene oxide and benzaldehyde. researchgate.net The presence of UV light has been shown to enhance the conversion rate and selectivity towards styrene oxide. researchgate.net Notably, the copper-pyrithione complex demonstrated high selectivity for styrene oxide. researchgate.net

Table 1: Copper Pyrithione-Catalyzed Oxidation Reactions

| Substrate | Catalyst System | Oxidant | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Secondary Benzyl Alcohols | CuPT | Air / O₂ | Ketones | Effective oxidation without a co-catalyst under mild conditions. | researchgate.netdntb.gov.ua |

| Primary Benzyl Alcohols | CuPT / TEMPO | Air / O₂ | Aldehydes | Highly active and selective catalysis. | researchgate.netresearchgate.net |

| Styrene | Cu(II)-Pyrithione | H₂O₂ / UV light | Styrene Oxide | High selectivity for epoxide formation under photochemical conditions. | researchgate.net |

Copper Pyrithione as a Catalyst in Carbon-Nitrogen and Carbon-Sulfur Coupling Reactions

Copper pyrithione has proven to be a versatile catalyst for the formation of carbon-heteroatom bonds, which are crucial linkages in many pharmaceuticals and functional materials. researchgate.net It facilitates both carbon-nitrogen (C-N) and carbon-sulfur (C-S) cross-coupling reactions under mild conditions. researchgate.netresearchgate.net

For C-N coupling, CuPT effectively catalyzes the N-arylation of various nitrogen-containing heterocycles with aryl halides, producing N-arylheterocycles in high yields. researchgate.netresearchgate.net This method is valued for its broad substrate tolerance. researchgate.net

Simultaneously, CuPT can act as both a catalyst and the sulfur source in C-S coupling reactions. researchgate.net It reacts with aryl halides to form di(hetero)aryl sulfides. This dual role as a catalyst and a coupled partner is a unique feature of CuPT in these transformations. researchgate.net This process has been successfully applied to the synthesis of bioactive 2-sulfonylpyridine 1-oxide derivatives. researchgate.net The reactions generally exhibit high yields and tolerate a wide range of functional groups on the substrates. researchgate.net

Table 2: Copper Pyrithione in C-N and C-S Coupling Reactions

| Reaction Type | Role of Copper Pyrithione | Substrates | Products | Key Finding | Reference |

|---|---|---|---|---|---|

| C-N Coupling | Catalyst | N-heterocycles, Aryl halides | N-arylheterocycles | Efficient synthesis with broad substrate tolerance. | researchgate.netresearchgate.net |

| C-S Coupling | Catalyst and Coupled Partner | Aryl halides | Di(hetero)aryl sulfides | Serves a dual role, providing the sulfur atom for the final product. | researchgate.net |

Synergistic Antimicrobial Strategies

The rise of antibiotic resistance necessitates novel approaches to combat bacterial infections. Copper pyrithione is at the forefront of research into synergistic strategies that enhance the efficacy of existing antibiotics and enable targeted antimicrobial action.

Enhancement of Antibacterial Activity with Conventional Antibiotics (e.g., β-Lactams)

A significant challenge in modern medicine is the emergence of bacteria resistant to β-lactam antibiotics, a class that includes penicillins and carbapenems. This resistance is often mediated by β-lactamase enzymes, such as New Delhi metallo-β-lactamase 1 (NDM-1), which deactivate the antibiotic. dur.ac.ukasm.org Research has shown that copper pyrithione can act synergistically with β-lactam antibiotics to overcome this resistance. dur.ac.ukrsc.org

The proposed mechanism involves copper pyrithione acting as an ionophore, delivering copper(II) ions into the bacterial cell. asm.orgrsc.org These copper ions can then inactivate the metallo-β-lactamase enzymes, thereby restoring the bacteria's susceptibility to the antibiotic. dur.ac.ukrsc.org Studies have demonstrated that in the presence of low concentrations of copper pyrithione, the minimum inhibitory concentrations (MICs) of carbapenems like meropenem (B701) and ertapenem (B1671056) against NDM-1-producing E. coli are significantly reduced. asm.orgrsc.org This synergistic effect highlights the potential of copper pyrithione as an adjuvant therapy to rejuvenate the effectiveness of conventional antibiotics against multi-drug resistant bacteria. dur.ac.ukasm.org

Table 3: Synergistic Activity of Copper Pyrithione with β-Lactam Antibiotics

| Bacterial Strain | Antibiotic | Adjuvant | Observation | Mechanism | Reference |

|---|---|---|---|---|---|

| NDM-1 producing E. coli | Meropenem, Ertapenem | Copper Pyrithione | Significant reduction in antibiotic MIC values. | Inactivation of NDM-1 enzyme by copper ions delivered by pyrithione. | dur.ac.ukasm.orgrsc.org |

Development of Prochelators and Targeted Copper Delivery Systems for Antimicrobial Action

Building on the synergistic potential of copper, researchers are designing sophisticated "prochelator" systems to target drug-resistant bacteria specifically. nih.govduke.edu A prochelator is a molecule that is largely inactive until it is triggered by a specific biological stimulus to release an active chelating agent. duke.edunih.gov

In this context, scientists have developed cephalosporin-based prochelators that are chemically linked to pyrithione. nih.govacs.orgduke.edu The cephalosporin (B10832234) core acts as a targeting moiety. In the presence of bacteria that produce β-lactamase enzymes, the cephalosporin structure is cleaved, releasing the active pyrithione molecule directly at the site of infection. nih.govacs.orgmdpi.com This targeted release minimizes systemic exposure to the chelator. google.com Once released, the pyrithione can bind with bioavailable copper, forming the toxic copper pyrithione complex that exerts its antimicrobial effect. nih.govacs.orggoogle.com This strategy offers a double-pronged attack: it is activated by the very mechanism of resistance (β-lactamase production) and then harnesses the antimicrobial power of copper to kill the pathogen. nih.gov

Advanced Materials and Coatings Research

The potent biocidal properties of copper pyrithione are being leveraged in the development of advanced materials, particularly in the field of antifouling coatings for marine applications. giiresearch.combusinesswire.com Biofouling, the accumulation of microorganisms, plants, and algae on submerged surfaces, increases drag on ships and marine structures, leading to higher fuel consumption and maintenance costs. nih.gov

Copper pyrithione is incorporated into marine paints and coatings as a booster biocide to prevent the settlement and growth of fouling organisms. mdpi.comresearchandmarkets.com Current research focuses on creating more efficient and environmentally sustainable coating systems. One innovative approach involves the encapsulation of copper pyrithione crystals within highly porous silica (B1680970) aerogels. nih.gov These aerogel-encapsulated particles can be embedded in the coating matrix. This technology aims to provide a controlled release of the biocide, enhancing its long-term effectiveness while potentially reducing the total amount of biocide needed, thereby minimizing its environmental impact. nih.gov

Optimization of Release Kinetics from Antifouling Coatings for Sustained Efficacy

The effectiveness of antifouling coatings containing copper pyrithione is highly dependent on the controlled release of the biocide. Research has focused on optimizing these release kinetics to ensure long-term efficacy against marine biofouling.

One area of investigation involves the encapsulation of copper pyrithione crystals. A study utilized silica aerogels to encapsulate copper pyrithione (CuPT) crystals, achieving loadings of 50–80% by weight. nih.gov Microscopic examination revealed that elongated CuPT crystals were enclosed within a thin, highly porous silica layer. nih.gov This encapsulation allows for the tuning of particle size, pore volume, and specific surface area by varying the CuPT loading. nih.gov The hydrophilic nature of the aerogel-encapsulated CuPT is suggested to attract seawater, facilitating a more efficient and controlled release of the active biocide. nih.gov

Another approach to control the release rate involves the incorporation of specific additives into the coating formulation. The inclusion of non-reactive polyoxyalkylene-modified silicone oils in solvent-borne antifouling coatings has been shown to retard the diffusion of metal-containing biocides like copper pyrithione. google.com This leads to a more efficient use of the biocide, potentially improving antifouling performance with the same amount of biocide or allowing for a reduction in the required biocide concentration for the same level of performance. google.com

Research has also focused on determining the critical release rate of copper necessary to inhibit biofouling. A comprehensive six-month field study in European coastal waters found that a copper release rate of 7 μg cm⁻² d⁻¹ was sufficient to prevent the settlement of macrofoulers under static conditions. chalmers.seresearchgate.net This finding suggests that there is potential for manufacturers to optimize coating formulations to avoid unnecessarily high release rates, thereby reducing the environmental impact. chalmers.seresearchgate.net The study also highlighted that the performance of coatings was not solely dependent on the copper release rate, indicating that other formulation factors play a significant role. chalmers.seresearchgate.net

The table below summarizes the textural properties of silica aerogels with varying copper pyrithione loadings, which are key parameters in controlling biocide release. nih.gov

| Sample | CuPT Loading (wt %) | Oil Absorption (g/g) | Bulk Density (g/cm³) | Porosity (%) | Specific Surface Area (m²/g) |

| Aerogel-50 | 50 | 2.5 | 0.20 | 89 | 450 |

| Aerogel-65 | 65 | 1.8 | 0.28 | 85 | 320 |

| Aerogel-80 | 80 | 1.2 | 0.40 | 79 | 180 |

This table is based on data presented in the study on aerogel-encapsulated biocide crystals and illustrates how varying the copper pyrithione loading affects the physical properties of the encapsulating material, which in turn influences the release kinetics of the biocide. nih.gov

Synergistic Copper:Pyrithione Mixtures in Wood Preservation Applications